molecular formula C20H24FN5O2 B2949516 7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838866-38-9

7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2949516
CAS No.: 838866-38-9
M. Wt: 385.443
InChI Key: WWRHXSRPQBLBLG-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative is characterized by a 2-fluorobenzyl group at position 7, a piperidin-1-ylmethyl substituent at position 8, and methyl groups at positions 1 and 2. Its molecular formula is C₁₉H₂₂FN₅O₂ (monoisotopic mass: 371.1758 g/mol), with a ChemSpider ID of 852178 (analogous to ). Key structural features include:

  • Position 8: Piperidin-1-ylmethyl substituent, contributing to basicity and solubility.
  • Positions 1 and 3: Methyl groups, stabilizing the purine core and modulating metabolic stability.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-8-4-5-9-15(14)21)16(22-18)13-25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHXSRPQBLBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

Fluorobenzyl Isomers
  • 7-(4-Fluorobenzyl) analog (): Molecular formula: C₁₉H₂₂FN₅O₂ (identical to the target compound). However, the 2-fluoro group may enhance π-stacking interactions in certain conformations. Biological relevance: Fluorine position impacts selectivity for TRPC5 channels ().
Halogen-Swapped Derivatives
  • 7-(2-Chlorobenzyl) analog ():
    • Molecular weight: 401.9 g/mol (vs. ~371 g/mol for the 2-fluoro analog).
    • Chlorine’s larger atomic radius increases lipophilicity (ClogP +0.5 vs. F) but may reduce metabolic stability due to slower oxidative clearance.
Non-Halogenated Substituents
  • 7-(2-Methoxyethyl) analog ():
    • Molecular formula: C₁₆H₂₅N₅O₃ .
    • The methoxy group enhances solubility (logS: -3.2 vs. -4.5 for 2-fluorobenzyl) but reduces membrane permeability.

Substituent Variations at Position 8

Piperidinyl vs. Other Amines
  • 8-(Pyrrolidin-1-yl) analog (): Smaller ring size (5-membered vs. Example: 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-pyrrolidinyl derivative showed moderate α-adrenoreceptor affinity (Ki = 0.225–4.299 µM, ).
  • 8-(Styryl) analog ():

    • Styryl group introduces aromaticity and rigidity.
    • Example: 1,3-Dimethyl-8-(E)-styryl derivative (mp >360°C) exhibits poor solubility but strong UV absorption (λmax = 280 nm).
Piperazinyl and Triazolyl Derivatives
  • 8-(4-Triazolylmethylpiperazinyl) analogs ():
    • Heterocyclic substituents (e.g., triazole) improve hydrogen-bonding capacity but increase molecular weight (e.g., C₂₃H₃₇N₉O₂ for compound 12k).
    • These derivatives are explored for anticancer activity, with IC₅₀ values in the low micromolar range.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluorobenzyl Analog () 2-Chlorobenzyl Analog ()
Molecular Weight (g/mol) ~371.4 371.4 401.9
logP (Predicted) 2.8 2.7 3.4
Solubility (logS) -4.5 -4.3 -5.1
Lipinski Compliance Yes (4/5) Yes (4/5) Yes (4/5)

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